Enhanced Electrophilicity and Leaving Group Ability vs. BINOL and Tosylate Esters
The methanesulfonate (mesylate) groups of 1,1'-Bi-2-naphthyl dimethanesulfonate provide a significantly better leaving group compared to the hydroxyl groups of the parent BINOL, and a quantifiably higher reactivity compared to the tosylate analog. The Hammett σₚ constant, a measure of electron-withdrawing inductive effect which correlates with leaving group ability in SN₁ reactions, is +0.33 for the mesylate group, compared to +0.29 for the tosylate group [1]. In a model system, relative rates of solvolysis for 1-phenylethyl substrates in 80% ethanol-water spanned a range of 10¹⁶, with mesylates demonstrating superior reactivity over both bromides and chlorides [2]. This data demonstrates the mesylate's enhanced electrophilicity, enabling nucleophilic substitution reactions that are impossible or highly inefficient with the parent diol or less reactive sulfonates.
| Evidence Dimension | Electron-withdrawing capability (Hammett σₚ constant) |
|---|---|
| Target Compound Data | σₚ = +0.33 |
| Comparator Or Baseline | p-Toluenesulfonate (tosylate) group: σₚ = +0.29; Hydroxyl group: σₚ = -0.37 (inferred for phenols) |
| Quantified Difference | Δσₚ = +0.04 vs. tosylate; Δσₚ = +0.70 vs. hydroxyl |
| Conditions | Determined by titration of appropriately substituted benzoic acids [1] |
Why This Matters
The higher σₚ value directly translates to faster and more efficient nucleophilic substitution reactions, which is critical for time-sensitive synthetic routes and can lead to higher yields and purity of the final chiral products.
- [1] Stang, P. J., & Anderson, A. G. (1976). Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. Journal of Organic Chemistry, 41(5), 781–785. https://doi.org/10.1021/jo00867a007 View Source
- [2] Bentley, T. W., Christl, M., Kemmer, R., Llewellyn, G., & Oakley, J. E. (1994). Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. Leaving group effects for solvolyses and comments on geminal electronic effects influencing SN1 reactivity. Journal of the Chemical Society, Perkin Transactions 2, (12), 2531–2538. https://doi.org/10.1039/P29940002531 View Source
